

A Technical Guide to N-Boc-D-prolinol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *N-Boc-D-prolinol*

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For Researchers, Scientists, and Drug Development Professionals

N-(tert-Butoxycarbonyl)-D-prolinol, commonly abbreviated as **N-Boc-D-prolinol**, is a chiral amino alcohol that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its defined stereochemistry and the presence of the Boc protecting group make it a versatile precursor for the synthesis of a wide range of complex molecules, including chiral ligands, catalysts, and pharmaceutical agents. This guide provides an in-depth overview of its core properties, a representative synthetic protocol, and its applications in research and development.

Core Properties and Quantitative Data

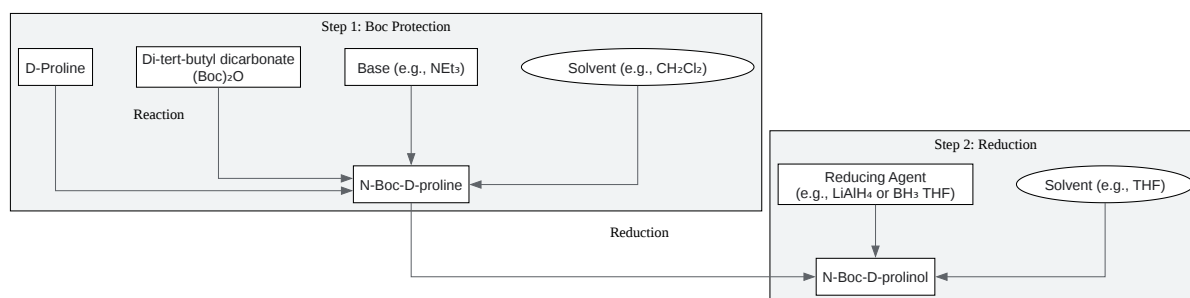
The fundamental chemical and physical properties of **N-Boc-D-prolinol** are summarized below. This data is essential for its use in quantitative synthetic work and for its characterization.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[1][2]
Molecular Weight	201.26 g/mol	[1][2]
Appearance	White crystalline solid	[2]
Melting Point	59-64 °C	[2][3]
CAS Number	83435-58-9	[1][2]
IUPAC Name	tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate	[1]

Synthesis of N-Boc-D-prolinol: A Representative Workflow

N-Boc-D-prolinol is typically synthesized via the reduction of its corresponding carboxylic acid, N-Boc-D-proline. This transformation is a standard procedure in organic chemistry, often employing hydride-based reducing agents. The general workflow involves the activation of the carboxylic acid followed by reduction to the primary alcohol.

Below is a logical diagram illustrating the synthetic pathway from the parent amino acid, D-proline, to the final product, **N-Boc-D-prolinol**.



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Caption: General workflow for the synthesis of **N-Boc-D-prolinol**.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of **N-Boc-D-prolinol**. Below is a representative protocol for the synthesis of the related N-Boc-L-prolinol from N-Boc-L-prolinol, illustrating a common transformation (oxidation) this class of molecules undergoes. The synthesis of **N-Boc-D-prolinol** would typically involve the reduction of N-Boc-D-proline.

Protocol: Swern Oxidation of N-Boc-L-prolinol to N-Boc-L-prolinal

This protocol details the oxidation of the alcohol to an aldehyde, a common subsequent step in synthetic pathways involving N-Boc-prolinol. The procedure can be adapted for the D-enantiomer.

Materials:

- N-Boc-L-prolinol (5.08 g, 25.2 mmol)
- Dimethyl sulfoxide (DMSO) (5.86 mL, 75.8 mmol)
- Oxalyl chloride (4.40 mL, 50.4 mmol)
- Triethylamine (14.1 mL, 100 mmol)
- Dichloromethane (CH₂Cl₂), anhydrous (170 mL total)
- Water

Procedure:

- A solution of DMSO in 120 mL of CH₂Cl₂ is cooled to -78 °C in a dry ice/acetone bath.
- Oxalyl chloride is added dropwise to the stirred solution. The mixture is stirred for an additional 10 minutes.
- A solution of N-Boc-L-prolinol in 50 mL of CH₂Cl₂ is added dropwise to the reaction mixture.
- The solution is stirred for 20 minutes at -78 °C, after which triethylamine is added dropwise.
- The reaction mixture is allowed to warm to room temperature and is stirred for an additional 30 minutes.
- The reaction is quenched by the addition of 50 mL of water.
- The organic layer is separated, and the aqueous layer is extracted twice with 100 mL portions of CH₂Cl₂.
- The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil.
- The crude oil is purified by silica gel chromatography using a 25% ethyl acetate in hexanes eluent to afford the final product, N-Boc-L-prolinal, as a light yellow oil.

Applications in Research and Drug Development

N-Boc-D-prolinol is a valuable chiral precursor with broad applications:

- **Asymmetric Catalysis:** It is a precursor for the synthesis of chiral ligands and organocatalysts, such as those used in asymmetric reductions, aldol reactions, and Michael additions.
- **Pharmaceutical Synthesis:** It serves as a key building block for novel therapeutic agents. For instance, it has been used in the synthesis of nicotinic acetylcholine receptor ligands with potential cognition-enhancing properties and in the preparation of compounds for treating central nervous system (CNS) disorders.[3]
- **Chiral Building Block:** Its defined stereocenter is incorporated into complex molecules, providing stereochemical control which is critical for biological activity in drug development. It is used to synthesize specialized molecules like chiral β -amino sulfides and β -amino thiols.

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